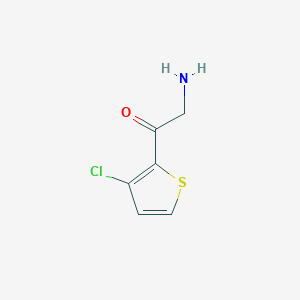

2-Amino-1-(3-chlorothiophen-2-YL)ethan-1-one

Description

Properties

Molecular Formula |

C6H6ClNOS |

|---|---|

Molecular Weight |

175.64 g/mol |

IUPAC Name |

2-amino-1-(3-chlorothiophen-2-yl)ethanone |

InChI |

InChI=1S/C6H6ClNOS/c7-4-1-2-10-6(4)5(9)3-8/h1-2H,3,8H2 |

InChI Key |

ZHLWWOQHPPGRKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1Cl)C(=O)CN |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Pathways

The synthesis typically begins with readily available thiophene derivatives, particularly 3-chlorothiophene-2-carbaldehyde or related halogenated thiophenes. The key steps involve:

- Nucleophilic addition of amines to form amino ketones.

- Electrophilic halogenation to introduce or modify halogen substituents on the thiophene ring.

- Condensation reactions to assemble the amino-ethanone framework.

Detailed Synthetic Route

Step 1: Bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one

- Reaction: Bromine (Br₂) in diethyl ether at room temperature.

- Purpose: Introduce a bromine atom at the 2-position of the thiophene ring to facilitate subsequent nucleophilic substitution.

- Reaction conditions: 2 hours, under inert atmosphere to prevent side reactions.

Step 2: Thiazole Formation via Thiourea Condensation

- Reaction: The brominated intermediate reacts with thiourea at elevated temperatures (~80°C).

- Outcome: Formation of 4-(4-chlorothiophen-2-yl)thiazol-2-amine through cyclization.

Step 3: NBS-Mediated Bromination

- Reaction: N-Bromosuccinimide (NBS) in an inert solvent at 0°C, followed by warming.

- Purpose: Brominate the thiazole ring to activate it for nucleophilic substitution.

Step 4: Nucleophilic Substitution with Amine

- Reaction: The brominated intermediate reacts with primary or secondary amines under basic conditions (potassium carbonate in dimethylformamide).

- Outcome: Formation of the amino ketone derivative, 2-Amino-1-(3-chlorothiophen-2-yl)ethan-1-one.

Step 5: Purification

- Method: Crystallization or column chromatography to isolate high-purity product.

Reaction Data Table

Multi-step Organic Synthesis Approach

Synthesis via Condensation and Cyclization

An alternative route involves condensation of 3-chlorothiophene-2-carbaldehyde with amino ketones, followed by cyclization:

- Reaction: Aldehyde reacts with amino ketone derivatives under basic or acidic conditions.

- Mechanism: Formation of imines or Schiff bases, followed by cyclization to form heterocyclic frameworks.

- Conditions: Typically refluxed in ethanol or acetic acid.

Specific Example

Step 1: Condensation of 3-chlorothiophene-2-carbaldehyde with amino ketone in ethanol with acetic acid catalyst.

Step 2: Cyclization under reflux to form the amino-thiophene derivative.

Step 3: Purification by recrystallization.

Data Table for Multi-step Synthesis

Industrial-Scale Synthesis Methods

Process Overview

In large-scale manufacturing, the synthesis involves continuous or batch reactors with optimized reaction parameters to maximize yield and purity:

- Reactant Preparation: Large quantities of 3-chlorothiophene-2-carbaldehyde are prepared via chlorination of thiophene derivatives.

- Reaction Conditions: Elevated temperatures (~100°C), inert atmospheres, and controlled addition of brominating or chlorinating agents.

- Purification: Crystallization, distillation, or chromatography.

Process Data Table

| Step | Reagents | Conditions | Scale | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination | Cl₂ or NCS | Elevated temp, controlled addition | Kilogram scale | 80-90 | Continuous process |

| Amination | Amine derivatives | Reflux, inert atmosphere | Kilogram scale | 60-70 | Purification by crystallization |

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-chlorothiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Amino-1-(3-chlorothiophen-2-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-chlorothiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Thiophene-Based Analogs

- 1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one (CAS 175137-02-7): Features a 4-chlorophenyl substituent on the thiophene ring, enhancing lipophilicity. Molecular weight: 251.73 g/mol vs. 188.5 g/mol for the target compound (calculated from C₇H₇ClNOS).

B. Phenylglycinamide Derivatives

- 2-Amino-1-(4-(2-chlorophenyl)piperazin-1-yl)-2-phenylethan-1-one (Compound 24): Incorporates a piperazine moiety and chlorophenyl group, increasing solubility in polar solvents. Purity: >99% (UPLC), similar to other aminoethanones .

- 2-Amino-1-(4-(3,5-bis(trifluoromethyl)phenyl)piperazin-1-yl)ethan-1-one (Compound 33): Trifluoromethyl groups enhance metabolic stability and bioavailability .

C. Hydroxyacetophenone Derivatives

- 2-Amino-1-(2-hydroxyphenyl)ethanone Hydrochloride: Melting point: 217–220°C, indicating higher crystallinity compared to non-hydroxylated analogs .

Physical and Chemical Properties

Key Observations :

- Chlorine and nitro substituents increase molecular weight and may enhance bioactivity.

- Hydroxyl groups improve crystallinity but reduce lipophilicity .

Biological Activity

2-Amino-1-(3-chlorothiophen-2-YL)ethan-1-one is a compound of interest in medicinal chemistry due to its unique structural features, which include an amino group, a ketone group, and a chlorinated thiophene moiety. This configuration suggests potential interactions with various biological targets, leading to significant pharmacological activities.

Chemical Structure and Properties

The molecular formula of 2-Amino-1-(3-chlorothiophen-2-YL)ethan-1-one is C_8H_8ClNOS, with a molar mass of approximately 175.64 g/mol. The presence of the chlorine atom on the thiophene ring enhances its reactivity, making it a candidate for various biological applications.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in π–π interactions due to its functional groups. These interactions are crucial for modulating the activity of enzymes and receptors involved in various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that 2-Amino-1-(3-chlorothiophen-2-YL)ethan-1-one may inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound's structural similarity to known anticancer agents raises the possibility of its use in cancer therapy. Studies have shown that similar compounds can induce apoptosis in cancer cells by interacting with key regulatory proteins involved in cell cycle progression .

Inhibition of Cyclooxygenase Enzymes

The ability of 2-Amino-1-(3-chlorothiophen-2-YL)ethan-1-one to inhibit cyclooxygenase (COX) enzymes has been explored. COX enzymes play a pivotal role in inflammatory processes, and their inhibition could lead to anti-inflammatory effects. Initial findings suggest that this compound may act as a selective inhibitor of COX enzymes, thereby reducing inflammation.

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity and efficacy of 2-Amino-1-(3-chlorothiophen-2-YL)ethan-1-one against various cancer cell lines. For instance, tests on Vero cells (African green monkey kidney epithelial cells) showed that the compound was non-toxic at concentrations up to 100 μg/mL, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 2-Amino-1-(3-chlorothiophen-2-YL)ethan-1-one has been compared with other halogenated thiophene derivatives. The position of the chlorine atom significantly influences its biological activity, with variations leading to different reactivities and interactions with biological targets. The following table summarizes some related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-one | Chlorine at position 5 | Different position affects reactivity |

| 2-Amino-1-(5-bromothiophen-2-yl)ethan-1-one | Bromine instead of chlorine | May enhance lipophilicity |

| 2-Amino-1-(5-fluorothiophen-2-yl)ethan-1-one | Fluorine substituent | Alters electronic properties |

| 2-Amino-1-(5-methylthiophen-2-yl)ethan-1-one | Methyl group instead of halogen | Enhances steric bulk without altering reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.